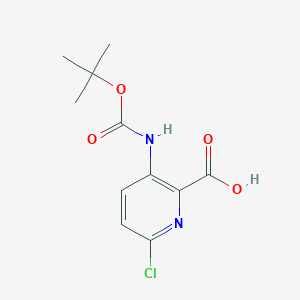

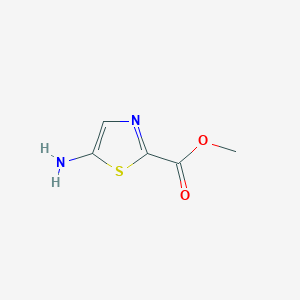

![molecular formula C20H28N2O5 B1403575 Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate CAS No. 1341039-68-6](/img/structure/B1403575.png)

Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate

Übersicht

Beschreibung

Racemic mixtures are those that have equal amounts of left- and right-handed enantiomers of a chiral molecule . They are rare in nature, but many compounds are produced industrially as racemates .

Synthesis Analysis

The synthesis of racemic mixtures often involves the reaction of achiral substances, which results in a product that contains equal amounts of both enantiomers .Molecular Structure Analysis

The molecular structure of a racemic mixture is such that it has a non-superimposable mirror image . This means that the 3D arrangement of atoms in one enantiomer is the mirror image of the other, but they cannot be superimposed onto each other .Chemical Reactions Analysis

In chemical reactions, racemic mixtures can show different reactivity compared to their pure enantiomers. This is because the two enantiomers may interact differently with other chiral substances .Physical And Chemical Properties Analysis

Racemic mixtures are optically inactive, meaning that they do not rotate the polarization of plane-polarized light . This is because the two enantiomers rotate plane-polarized light in opposite directions, and these rotations cancel each other out .Wissenschaftliche Forschungsanwendungen

Organocatalysis

- Research by Hozjan et al. (2023) demonstrates the organocatalyzed synthesis of a related compound, tert-butyl 2-amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. This work highlights the potential of using similar compounds in organocatalysis, a field that involves catalysts composed of small organic molecules (Hozjan et al., 2023).

Crystal and Molecular Structure Analysis

- Bubnov et al. (2015) explored the cycloaddition of alkenes to pyrrole derivatives, including structural analysis through X-ray crystallography. This research underscores the importance of such compounds in understanding molecular interactions and structural properties (Bubnov et al., 2015).

Kinetic Resolution and Enantioselectivity

- Studies like that of Kovács et al. (2017) and Vakarov et al. (2019) demonstrate the kinetic resolution and enantioselective applications of similar compounds. These researches highlight the potential of using such compounds in creating enantiomerically pure products, which is crucial in the pharmaceutical industry (Kovács et al., 2017), (Vakarov et al., 2019).

Hydrolytic Enzyme Development

- The work by Chikusa et al. (2003) on the development of scalable enantioselective processes using hydrolytic enzymes, using racemic esters, provides insights into the potential applications of similar compounds in industrial biocatalysis (Chikusa et al., 2003).

Synthesis of Chiral and Bioactive Compounds

- Research by Rassu et al. (1994) and Gossauer et al. (1978) exemplifies the use of similar compounds in the synthesis of chiral and bioactive compounds, which has significant implications in medicinal chemistry (Rassu et al., 1994), (Gossauer et al., 1978).

Reactivity and Mechanism Studies

- The work of Samadi et al. (2014) and Ishihara et al. (2008) contributes to the understanding of the reactivity and mechanism of similar compounds, which is crucial for developing new chemical synthesis methods (Samadi et al., 2014), (Ishihara et al., 2008).

Intermediate for Receptor Agonists

- Jarugu et al. (2018) detail the synthesis of an important intermediate for nicotinic acetylcholine receptor agonists, demonstrating the pharmaceutical relevance of such compounds (Jarugu et al., 2018).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

tert-butyl (3R,3aR,7aR)-3-(phenylmethoxycarbonylamino)-3,3a,5,6,7,7a-hexahydro-2H-pyrano[3,2-b]pyrrole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(24)22-12-15(17-16(22)10-7-11-25-17)21-18(23)26-13-14-8-5-4-6-9-14/h4-6,8-9,15-17H,7,10-13H2,1-3H3,(H,21,23)/t15-,16-,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEUXCDMHVQBTCJ-BRWVUGGUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C2C1CCCO2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@H]([C@@H]2[C@H]1CCCO2)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

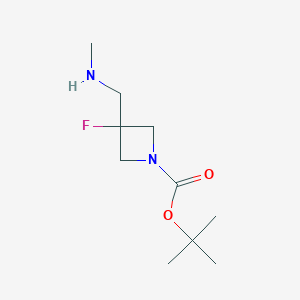

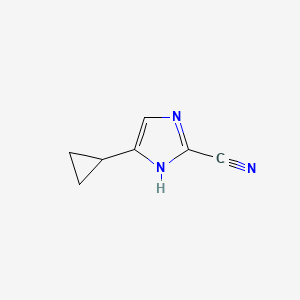

![Methyl 1H-pyrazolo[4,3-C]pyridine-3-carboxylate](/img/structure/B1403492.png)

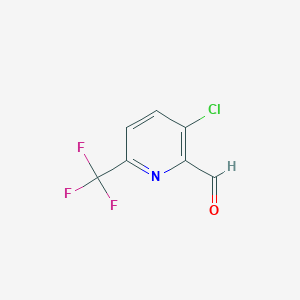

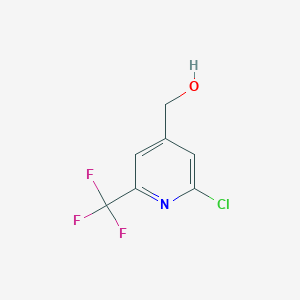

![Methyl 4-chloro-7-phenylsulfonyl-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylate](/img/structure/B1403495.png)

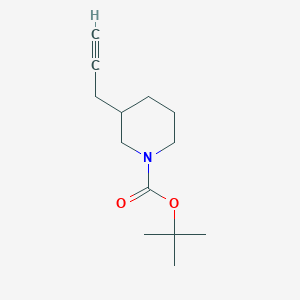

![2-(Cbz-amino)-7-azaspiro[3.5]nonane](/img/structure/B1403496.png)

![2-Chloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1403498.png)

![Methyl 2-azabicyclo[2.1.1]hexane-1-carboxylate hydrochloride](/img/structure/B1403501.png)

![Dihydro-spiro[8-azabicyclo-[3.2.1]octane-3,2'(3'H)-furan]](/img/structure/B1403507.png)

![6-Boc-2,6-diazabicyclo[3.2.0]heptane](/img/structure/B1403515.png)